REACTION_CXSMILES
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[C:1](Cl)(Cl)=[O:2].[Cl:5][C:6]1[N:11]=[CH:10][N:9]=[C:8]([O:12][C:13]2[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=2)[CH:7]=1>C1(C)C=CC=CC=1.C(Cl)Cl>[Cl:5][C:6]1[CH:7]=[C:8]([O:12][C:13]2[CH:19]=[CH:18][C:16]([N:17]=[C:1]=[O:2])=[CH:15][CH:14]=2)[N:9]=[CH:10][N:11]=1
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Name
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Quantity
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18.52 g
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Type
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reactant
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Smiles
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ClC1=CC(=NC=N1)OC1=CC=C(N)C=C1
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Name
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|
Quantity
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400 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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-20 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Apparatus: 2 litre 3-neck-roundbottle flask, dropping
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Type
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TEMPERATURE
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Details
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The resulting suspension is heated
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Type
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CUSTOM
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Details
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to distil off approximately 400 ml of solvent
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Type
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DISTILLATION
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Details
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Distillation
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Type
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ADDITION
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Details
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while a mixture of phosgene solution (20% in toluene, 59 ml) and toluene (500 ml)
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Type
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ADDITION
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Details
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is added dropwise
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Type
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TEMPERATURE
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Details
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The resulting clear solution (a 250 ml) in the reaction vessel is cooled to rt
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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the filtrate concentrated in vacuo
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Type
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DISTILLATION
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Details
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Distillation of the resulting waxy crude product on the Kugelrohr apparatus (0.2 mbar, 200° C.)
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Name
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Type
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product
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Smiles
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ClC1=NC=NC(=C1)OC1=CC=C(C=C1)N=C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |